

5,15-Di-p-tolylporphyrin CAS number and molecular weight

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Compound of Interest

Compound Name: 5,15-Di-p-tolylporphyrin

Cat. No.: B15205972

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An In-depth Technical Guide to 5,15-Di-p-tolylporphyrin

This guide provides essential technical information for researchers, scientists, and drug development professionals working with **5,15-Di-p-tolylporphyrin**. It covers key physicochemical data, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Core Physicochemical Data

5,15-Di-p-tolylporphyrin, also known as 5,15-Bis(4-methylphenyl)porphine, is a synthetic porphyrin derivative widely used in materials science and medicinal chemistry.[1] Its structural features, including the two para-tolyl groups, enhance its solubility and stability, making it a valuable precursor for more complex molecular architectures.[1]

The fundamental quantitative data for this compound are summarized in the table below.



Parameter	Value	References
CAS Number	128374-05-0	[1][2][3][4][5]
Molecular Formula	C34H26N4	[1][2][3]
Molecular Weight	490.60 g/mol	[1][2][3][5]
Appearance	Purple solid	[1][5]
Purity	≥ 98%	[1][2]
Melting Point	> 200 °C	[1]
Solubility	Organo-soluble	[5]

Experimental Protocol: Synthesis of 5,15-Di-p-tolylporphyrin

The synthesis of 5,15-diarylporphyrins is commonly achieved through an acid-catalyzed condensation reaction, often referred to as the Lindsey synthesis. This procedure involves the reaction of a dipyrromethane with an aldehyde. A reliable method for synthesizing **5,15-Di-p-tolylporphyrin** involves the condensation of pyrrole and p-tolualdehyde, followed by in-situ oxidation.

Methodology: Acid-Catalyzed Condensation

This protocol is adapted from established methods for the synthesis of meso-substituted porphyrins.

Materials:

- Pyrrole (freshly distilled)
- p-Tolualdehyde
- Dichloromethane (CH₂Cl₂, dry)
- Trifluoroacetic acid (TFA) or Boron trifluoride etherate (BF₃·Et₂O)

Foundational & Exploratory





- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil
- Triethylamine (Et₃N)
- Silica gel for column chromatography
- Standard laboratory glassware and inert atmosphere (Argon or Nitrogen) setup

Procedure:

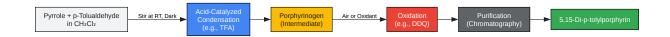
- Reaction Setup: To a round-bottom flask under an inert atmosphere, add freshly distilled pyrrole and p-tolualdehyde to dry dichloromethane (CH₂Cl₂). The solution should be deoxygenated by bubbling with argon or nitrogen for at least 15-20 minutes.
- Acid-Catalyzed Condensation: A catalytic amount of a strong acid, such as trifluoroacetic
 acid (TFA), is added to the solution.[6] The reaction mixture is stirred at room temperature in
 the dark. The progress of the condensation to form the porphyrinogen (a colorless
 intermediate) is monitored by thin-layer chromatography (TLC). This step typically takes
 several hours.
- Oxidation: Once the condensation is deemed complete, an oxidizing agent is introduced to convert the porphyrinogen to the highly conjugated, colored porphyrin. A solution of DDQ in toluene or CH₂Cl₂ is slowly added to the reaction mixture.[6] The solution will typically turn a deep purple or reddish-purple color. The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete oxidation.
- Quenching and Neutralization: The reaction is quenched by the addition of a base, such as triethylamine, to neutralize the acid catalyst.
- Purification: The solvent is removed under reduced pressure. The resulting crude solid is
 dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of
 silica gel. This is then loaded onto a silica gel column. The column is eluted with a solvent
 system such as dichloromethane/hexane to separate the desired 5,15-Di-p-tolylporphyrin
 from byproducts and unreacted starting materials.
- Isolation and Characterization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting purple solid is dried under vacuum. The final product



is typically characterized by NMR spectroscopy, UV-Vis absorption spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Visualization

The following diagram illustrates the key steps in the synthesis of **5,15-Di-p-tolylporphyrin** via the Lindsey condensation method.



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Caption: Workflow for the synthesis of **5,15-Di-p-tolylporphyrin**.

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